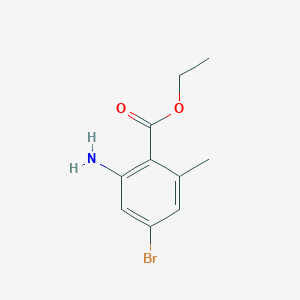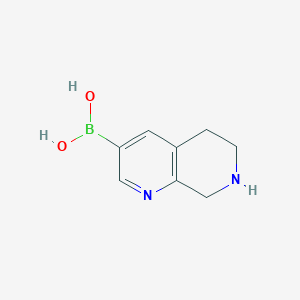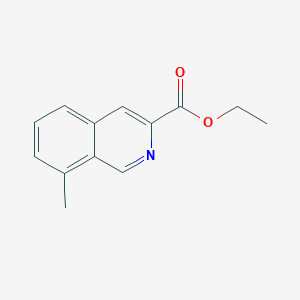
2-Hydroxy-4-methyl-1-naphthaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-methyl-1-naphthaldehyde is an organic compound belonging to the class of naphthaldehydes It is characterized by the presence of a hydroxyl group at the second position and a methyl group at the fourth position on the naphthalene ring, along with an aldehyde group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methyl-1-naphthaldehyde typically involves the condensation of 2-hydroxy-1-naphthaldehyde with a methylating agent. One common method is the reaction of 2-hydroxy-1-naphthaldehyde with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified by recrystallization from ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography or distillation to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-4-methyl-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Methyl iodide in the presence of a base like potassium carbonate in acetone.
Major Products Formed
Oxidation: 2-Hydroxy-4-methyl-1-naphthoic acid.
Reduction: 2-Hydroxy-4-methyl-1-naphthylmethanol.
Substitution: 2-Methoxy-4-methyl-1-naphthaldehyde.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-methyl-1-naphthaldehyde has several applications in scientific research:
Biology: The compound is used in the development of fluorescent probes for the detection of metal ions such as copper and nickel.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4-methyl-1-naphthaldehyde in various applications involves its ability to form stable complexes with metal ions and participate in redox reactions. The hydroxyl and aldehyde groups play crucial roles in these interactions. For example, in the formation of Schiff bases, the aldehyde group reacts with primary amines to form imines, which can further interact with metal ions to form coordination complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-1-naphthaldehyde: Lacks the methyl group at the fourth position, making it less hydrophobic and slightly different in reactivity.
4-Hydroxy-1-naphthaldehyde: Has a hydroxyl group at the fourth position instead of the second, affecting its electronic properties and reactivity.
2-Methoxy-1-naphthaldehyde: Contains a methoxy group instead of a hydroxyl group, altering its solubility and reactivity
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields .
Eigenschaften
Molekularformel |
C12H10O2 |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
2-hydroxy-4-methylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H10O2/c1-8-6-12(14)11(7-13)10-5-3-2-4-9(8)10/h2-7,14H,1H3 |
InChI-Schlüssel |
RHQRUYKDAMPOIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C2=CC=CC=C12)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13670784.png)

![7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13670801.png)

![7'-Bromo-5'-chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13670814.png)

![3,7-Dibromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13670823.png)


![2,2-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile](/img/structure/B13670843.png)


![Methyl 7-[(1R,2S,3R,5S)-5-Acetoxy-2-[[(tert-butyldimethylsilyl)oxy]methyl]-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate](/img/structure/B13670872.png)
